molecular formula C15H18O B15159175 6-Phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one CAS No. 821770-40-5

6-Phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one

Cat. No.: B15159175
CAS No.: 821770-40-5
M. Wt: 214.30 g/mol
InChI Key: TXDGONKVNIKKSI-UHFFFAOYSA-N
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Description

6-Phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one is an organic compound characterized by its unique structure, which includes a phenyl group, a prop-2-en-1-yl group, and a hex-5-en-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the aldol condensation of benzaldehyde with a suitable enone precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to obtain the compound in high quantities and with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or alkanes. Substitution reactions typically result in various substituted phenyl derivatives.

Scientific Research Applications

6-Phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-propen-1-one: Shares a similar phenyl and propenyl structure but lacks the hexenone backbone.

    3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one: Contains a piperidine ring instead of the hexenone structure.

    4-Bromo-2-en-1-one: Similar enone structure but with a bromine substituent.

Uniqueness

6-Phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

821770-40-5

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

6-phenyl-3-prop-2-enylhex-5-en-2-one

InChI

InChI=1S/C15H18O/c1-3-8-15(13(2)16)12-7-11-14-9-5-4-6-10-14/h3-7,9-11,15H,1,8,12H2,2H3

InChI Key

TXDGONKVNIKKSI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC=C)CC=CC1=CC=CC=C1

Origin of Product

United States

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